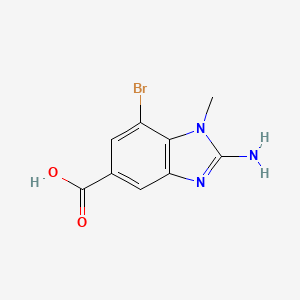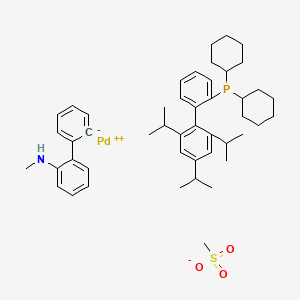
XPhos-Palladium-Zyklus Gen. 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XPhos Palladacycle Gen. 4 is a palladium precatalyst that has been used in various chemical reactions . It is also known as t-BuXphos Palladacycle Gen. 4 . The precatalyst has been used for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .
Synthesis Analysis
The synthesis of XPhos Palladacycle Gen. 4 involves several steps and is a complex process . The third generation Buchwald precatalysts with XPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of Pd (ABP) (XPhos) (OMs) was studied by NMR, and the X-ray structures of two isomers were determined .
Molecular Structure Analysis
The molecular formula of XPhos Palladacycle Gen. 4 is C47H64NO3PPdS . The InChI key is HCFUQXFUHNOJLY-UHFFFAOYSA-M . The structure of XPhos Palladacycle Gen. 4 is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
XPhos Palladacycle Gen. 4 has been used as a precatalyst in various chemical reactions . For example, it has been used for the N-arylation of amino acid esters with aryl triflates . It may also be used to catalyze the conversion of aryl halides to phenols . Furthermore, it has been used in cross-coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of XPhos Palladacycle Gen. 4 is 860.5 g/mol . The melting point is 150 °C .
Wissenschaftliche Forschungsanwendungen
- XPhos Pd G3 dient als effizienter Katalysator für verschiedene C–C-Kreuzkupplungsreaktionen. Dazu gehören Suzuki-Miyaura-, Heck- und Sonogashira-Kupplungen, die für die Konstruktion komplexer organischer Moleküle unerlässlich sind .
- XPhos Pd G3 erleichtert die Cyanierung von heterozyklischen Halogeniden und ermöglicht die Einführung von Cyanogruppen in verschiedene Heterocyclen .
- Der Komplex ist effektiv in C-N-Bindungsbildungsreaktionen, einschließlich Aminierungs- und Cyclisierungsprozessen .
- XPhos Pd G3 ermöglicht die Borierung von Arylchloriden, ein entscheidender Schritt bei der Synthese von Organoborverbindungen .
- Forscher haben XPhos Pd G3 erfolgreich in einer mikrowellengestützten direkten Heteroarylierung von Ketonen eingesetzt. Diese Methode ermöglicht die direkte Kupplung von Ketonen mit heteroarylierten Halogeniden .
- XPhos Pd G3 wurde in einem Eintopf-Modularansatz zur Funktionalisierung von Ketonen eingesetzt. Es fördert die Buchwald-Hartwig-Aminierung von Ketonen, was zu diversen Produkten führt .
Kreuzkupplungsreaktionen
Cyanierung von heterozyklischen Halogeniden
Aminierungs- und Cyclisierungsreaktionen
Borierung von Arylchloriden
Direkte Heteroarylierung von Ketonen
Funktionalisierung von Ketonen
Wirkmechanismus
Target of Action
XPhos Palladacycle Gen. 4, also known as dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+), is a palladium-based precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
The compound acts as a catalyst in cross-coupling reactions . It facilitates the formation of the active catalytic species and provides accurate control of the ligand to palladium ratio . This results in lower catalyst loadings, shorter reaction times, and efficient formation of the desired products .
Biochemical Pathways
The primary biochemical pathway influenced by XPhos Palladacycle Gen. 4 is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the construction of C-C bonds . The compound’s action can lead to the formation of diverse cyanides or otherwise called nitriles .
Result of Action
The result of XPhos Palladacycle Gen. 4’s action is the efficient and selective formation of C-C and C-N bonds . This is crucial in the synthesis of complex organic compounds, including pharmaceuticals and biomolecules .
Action Environment
The efficacy and stability of XPhos Palladacycle Gen. 4 can be influenced by various environmental factors. For instance, it is known to be bench-stable and soluble in most organic solvents , suggesting that the choice of solvent can impact its catalytic activity. Additionally, reaction conditions such as temperature and pressure may also affect the compound’s performance .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
XPhos Palladacycle Gen. 4 plays a significant role in biochemical reactions. It is used as a catalyst in various chemical reactions, including the Suzuki-Miyaura Cross-Coupling reaction . The ligands in XPhos Palladacycle Gen. 4 are electron-rich and highly tunable, providing catalyst systems with a diverse scope, high stability, and reactivity .
Molecular Mechanism
The molecular mechanism of XPhos Palladacycle Gen. 4 involves the efficient and rapid generation of the active catalytic species, generally without reducing agents . This allows for lower catalyst loading and results in shorter reaction times
Temporal Effects in Laboratory Settings
Current generation Buchwald precatalysts, including XPhos Palladacycle Gen. 4, are air, moisture, and thermally-stable . They show remarkably long life in solution
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of XPhos Palladacycle Gen. 4 involves the preparation of a palladacycle complex from a palladium precursor and a ligand. The ligand used in this synthesis is XPhos, which is a bulky and electron-rich phosphine ligand. The palladacycle complex is then purified and characterized using various analytical techniques.", "Starting Materials": [ "Palladium(II) acetate", "XPhos ligand", "Sodium carbonate", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve palladium(II) acetate (0.5 g) and XPhos ligand (1.5 g) in methanol (50 mL) and stir for 30 minutes at room temperature.", "Step 2: Add sodium carbonate (1.5 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add chloroform (50 mL) to the reaction mixture and stir for 10 minutes.", "Step 4: Separate the organic layer and wash it with water (50 mL) and brine (50 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in diethyl ether (50 mL) and filter to remove any insoluble impurities.", "Step 8: Concentrate the filtrate under reduced pressure to obtain the XPhos Palladacycle Gen. 4 complex as a yellow solid." ] } | |
| 1599466-81-5 | |
Molekularformel |
C47H64NO3PPdS |
Molekulargewicht |
860.5 g/mol |
IUPAC-Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI-Schlüssel |
HCFUQXFUHNOJLY-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



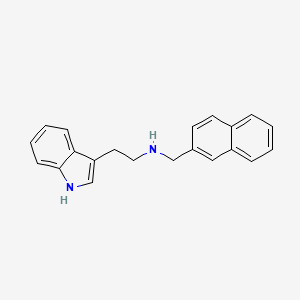
![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)
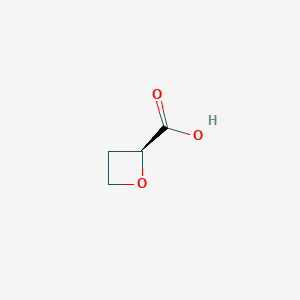
![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)
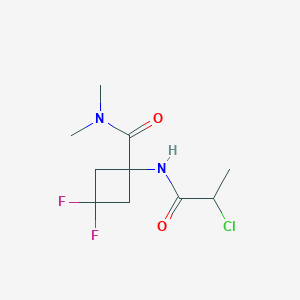
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)


![(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2385158.png)
